molecular formula C31H29NO5 B11138033 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11138033
M. Wt: 495.6 g/mol
InChI Key: MDMPZMATCVIYMW-OHYPFYFLSA-N
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Description

“3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-5-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a benzofuran moiety and a pyrrolidone ring, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran and pyrrolidone rings. Typical synthetic routes might include:

    Formation of the Benzofuran Moiety: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Formation of the Pyrrolidone Ring: This might involve the reaction of an amine with a suitable carbonyl compound.

    Coupling Reactions: The final steps would involve coupling the benzofuran and pyrrolidone intermediates under specific conditions, possibly using catalysts or reagents like palladium or copper.

Industrial Production Methods

Industrial production would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing specific functional groups to alter its properties.

    Substitution: Replacing certain groups with others to modify its activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include nucleophilic or electrophilic reagents under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used, potentially leading to a variety of derivatives with different properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in organic reactions.

    Material Science:

Biology

    Biological Activity: The compound might exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use as a therapeutic agent, depending on its biological activity and toxicity profile.

Industry

    Chemical Industry: Use in the synthesis of other complex molecules or as an intermediate in industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

    Pyrrolidone Derivatives: Compounds with similar pyrrolidone rings.

Uniqueness

The unique combination of benzofuran and pyrrolidone moieties in this compound might confer distinct properties not seen in other similar compounds, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C31H29NO5

Molecular Weight

495.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H29NO5/c1-3-16-36-25-11-7-10-22(19-25)28-27(29(33)23-12-13-26-24(18-23)17-20(2)37-26)30(34)31(35)32(28)15-14-21-8-5-4-6-9-21/h3-13,18-20,28,33H,1,14-17H2,2H3/b29-27-

InChI Key

MDMPZMATCVIYMW-OHYPFYFLSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)OCC=C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)OCC=C)O

Origin of Product

United States

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